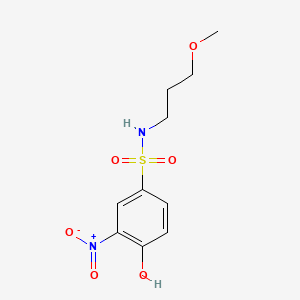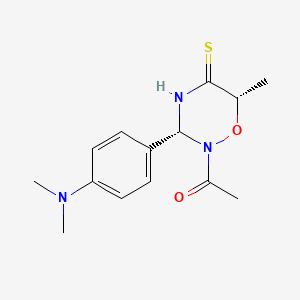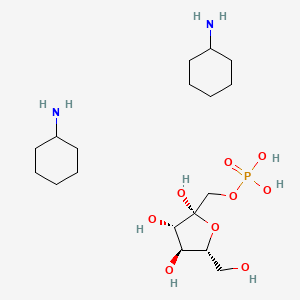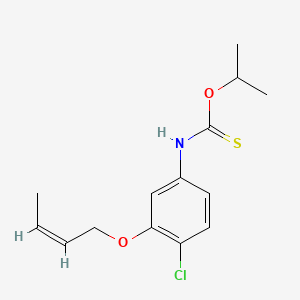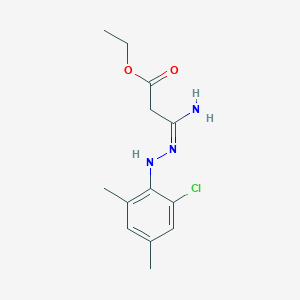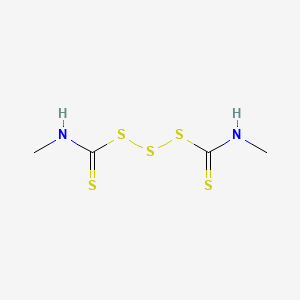
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N(1),N(3)-diméthyl-1,3-trisulfanedicarbothioamide est un composé organosulfuré caractérisé par la présence de trois atomes de soufre et de deux groupes thioamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N(1),N(3)-diméthyl-1,3-trisulfanedicarbothioamide implique généralement la réaction de la diméthylamine avec le disulfure de carbone, suivie de l'introduction de soufre. Les conditions de réaction nécessitent souvent un environnement contrôlé avec des températures et des solvants spécifiques pour assurer la bonne formation du composé.
Méthodes de production industrielle
Les méthodes de production industrielle du N(1),N(3)-diméthyl-1,3-trisulfanedicarbothioamide peuvent impliquer une synthèse à grande échelle utilisant des voies de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. Des techniques telles que les réacteurs à écoulement continu et les méthodes de purification avancées sont utilisées pour répondre aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le N(1),N(3)-diméthyl-1,3-trisulfanedicarbothioamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation de thiols et d'autres espèces sulfurées réduites.
Substitution : Les groupes thioamide peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité, mais impliquent généralement des températures contrôlées et des solvants spécifiques.
Principaux produits formés
Applications de recherche scientifique
Le N(1),N(3)-diméthyl-1,3-trisulfanedicarbothioamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés contenant du soufre.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies en raison de sa structure chimique unique.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du N(1),N(3)-diméthyl-1,3-trisulfanedicarbothioamide implique son interaction avec des cibles moléculaires telles que les enzymes et les protéines. Le composé peut former des liaisons covalentes avec les groupes thiol des protéines, entraînant des altérations de leur fonction. Cette interaction peut affecter diverses voies biochimiques, contribuant à son activité biologique.
Applications De Recherche Scientifique
N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N(1),N(3)-Dimethyl-1,3-trisulfanedicarbothioamide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au N(1),N(3)-diméthyl-1,3-trisulfanedicarbothioamide comprennent d'autres thioamides et composés organosulfurés tels que :
- Thioacétamide
- Thiourée
- Dithiocarbamates
Unicité
Le N(1),N(3)-diméthyl-1,3-trisulfanedicarbothioamide est unique en raison de son arrangement spécifique d'atomes de soufre et de groupes thioamide, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
5439-56-5 |
|---|---|
Formule moléculaire |
C4H8N2S5 |
Poids moléculaire |
244.5 g/mol |
Nom IUPAC |
(methylcarbamothioyldisulfanyl) N-methylcarbamodithioate |
InChI |
InChI=1S/C4H8N2S5/c1-5-3(7)9-11-10-4(8)6-2/h1-2H3,(H,5,7)(H,6,8) |
Clé InChI |
KUFLYCHNBFSPKZ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)SSSC(=S)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


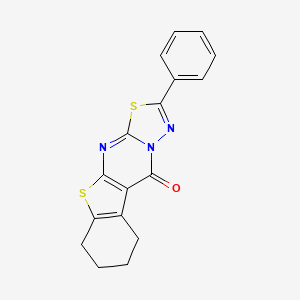
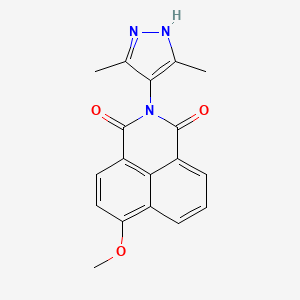
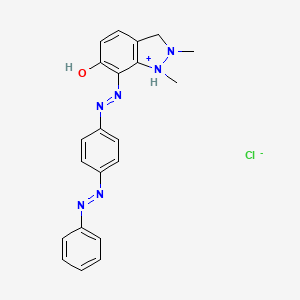
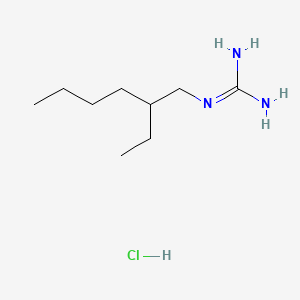
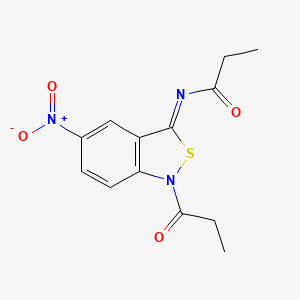
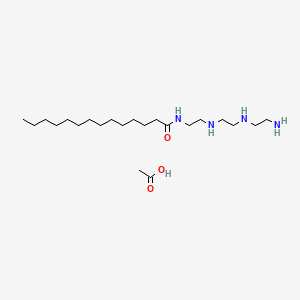
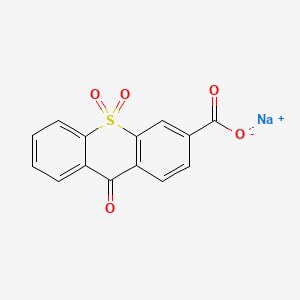
![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)

